molecular formula C14H12O4 B8475124 Benzoic acid, 2-hydroxy-, 3-(hydroxymethyl)phenyl ester CAS No. 403850-92-0

Benzoic acid, 2-hydroxy-, 3-(hydroxymethyl)phenyl ester

Cat. No. B8475124
M. Wt: 244.24 g/mol
InChI Key: LBZQUTKTWQUKAB-UHFFFAOYSA-N
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Patent
US06538033B2

Procedure details

To a solution of Compound 5 (9.4 g, 0.024 mol) in THF (120 ml) was added a solution of hydrochloric acid (HCl) (100 ml, 6 N HCl in water) at RT. The reaction mixture was stirred at RT for 2 days. Then, the reaction mixture was mixed with EtOAc (300 ml) and the resulting layers were separated. The organic layer was washed with aqueous saturated NaHCO3 (3×100 ml) and brine (1×100 ml). The aqueous layer was neutralized to pH 7 with aqueous saturated NaHCO3, and extracted with EtOAc (2×100 ml). These EtOAc extracts were combined and washed with brine (1×100 ml). Then, all the organic layers were combined and dried over anhydrous Na2SO4. The crude product obtained upon concentration was purified by column chromatography (elution solvent: 30% EtOAc in hexanes) to yield 5.0 g of Compound 6 in 87% yield.
Name
Compound 5
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:28]=[CH:27][CH:26]=[CH:25][C:6]=1[C:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][O:17][Si](C(C)(C)C)(C)C)[CH:11]=1)=[O:8])(=O)C.Cl.CCOC(C)=O>C1COCC1>[OH:4][C:5]1[CH:28]=[CH:27][CH:26]=[CH:25][C:6]=1[C:7]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][OH:17])[CH:11]=1)=[O:8]

Inputs

Step One
Name
Compound 5
Quantity
9.4 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)OC2=CC(=CC=C2)CO[Si](C)(C)C(C)(C)C)C=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated NaHCO3 (3×100 ml) and brine (1×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 ml)
WASH
Type
WASH
Details
washed with brine (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product obtained upon concentration
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (elution solvent: 30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC1=C(C(=O)OC2=CC(=CC=C2)CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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